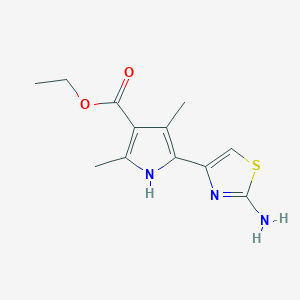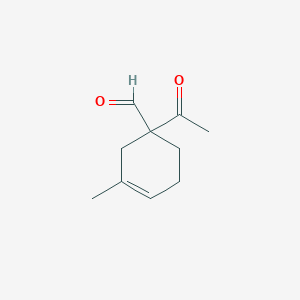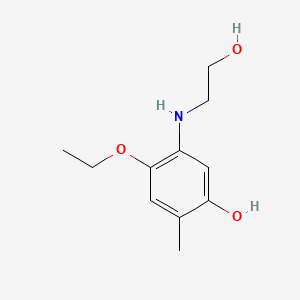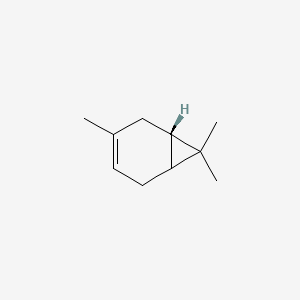
(1S)-(+)-3-Carene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S)-(+)-3-Carene is a bicyclic monoterpene, a naturally occurring compound found in the essential oils of various plants, particularly conifers. It has a distinct sweet and pungent odor, often described as resembling the scent of pine or cedar. This compound is widely used in the fragrance and flavor industries due to its pleasant aroma.
准备方法
Synthetic Routes and Reaction Conditions
(1S)-(+)-3-Carene can be synthesized through several methods, including the catalytic hydrogenation of α-pinene, a common monoterpene found in turpentine. The reaction typically involves the use of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as the distillation of turpentine oil. The process includes fractional distillation to separate this compound from other components based on their boiling points.
化学反应分析
Types of Reactions
(1S)-(+)-3-Carene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carenone and other oxygenated derivatives.
Reduction: Hydrogenation of this compound can yield isomers such as isocamphane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 3-chlorocarene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂).
Major Products Formed
Oxidation: Carenone and other oxygenated derivatives.
Reduction: Isocamphane and other hydrogenated isomers.
Substitution: Halogenated carenes like 3-chlorocarene.
科学研究应用
(1S)-(+)-3-Carene has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of anti-inflammatory drugs.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
作用机制
The mechanism of action of (1S)-(+)-3-Carene involves its interaction with various molecular targets and pathways. In biological systems, it is believed to exert its effects through modulation of inflammatory pathways, potentially by inhibiting the production of pro-inflammatory cytokines. Its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes.
相似化合物的比较
Similar Compounds
α-Pinene: Another monoterpene found in turpentine, with a similar structure but different odor profile.
β-Pinene: Similar to α-pinene but with a distinct woody aroma.
Limonene: A monoterpene with a citrus scent, commonly found in citrus fruit peels.
Uniqueness
(1S)-(+)-3-Carene is unique due to its distinct sweet and pungent odor, making it highly valuable in the fragrance industry. Its specific chiral configuration also makes it a useful building block in asymmetric synthesis.
属性
分子式 |
C10H16 |
|---|---|
分子量 |
136.23 g/mol |
IUPAC 名称 |
(1S)-3,7,7-trimethylbicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4,8-9H,5-6H2,1-3H3/t8?,9-/m0/s1 |
InChI 键 |
BQOFWKZOCNGFEC-GKAPJAKFSA-N |
手性 SMILES |
CC1=CCC2[C@H](C1)C2(C)C |
规范 SMILES |
CC1=CCC2C(C1)C2(C)C |
物理描述 |
Clear, very faintly yellow liquid; [Sigma-Aldrich MSDS] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


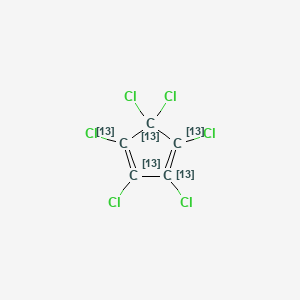
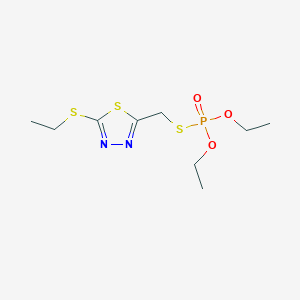
![[1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride](/img/structure/B13827801.png)
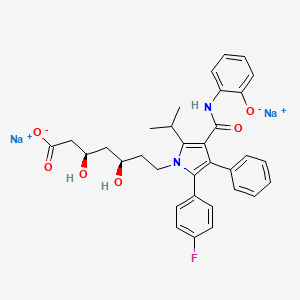
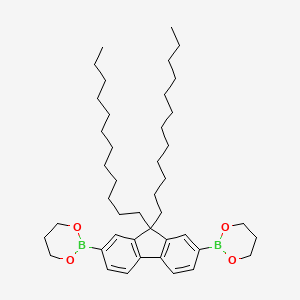
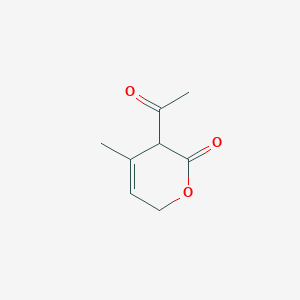
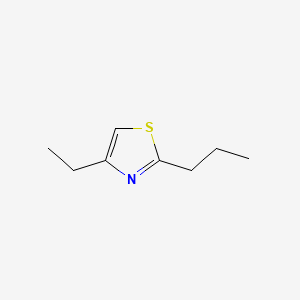
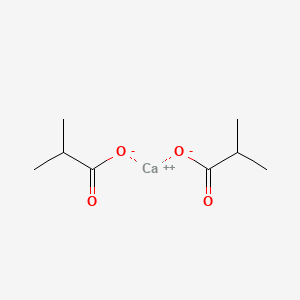
![(9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one](/img/structure/B13827842.png)
![Benzhydryl 6-bromo-3,3-dimethyl-4,7-dioxo-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13827843.png)
![(6S,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B13827845.png)
